Home > Products > Screening Compounds P62596 > Mavoglurant racemate
Mavoglurant racemate - 1636881-61-2

Mavoglurant racemate

Catalog Number: EVT-253762
CAS Number: 1636881-61-2
Molecular Formula: C19H23NO3
Molecular Weight: 313.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mavoglurant racemate is the racemate of mavoglurant. Mavoglurant is a novel, non-competitive mGlu5 receptor antagonist.For antagonistic activity, (-)-mavoglurant, the (-)-enantiomer shows IC50 of 0.11 μM and 0.03 μM (Ca2+ and PI-turnover) whereas the (+)-enantiomer ((+)-10) shows only 37% and 18% inhibition at 10 μM[1].
Overview

Mavoglurant racemate, also known as AFQ056 racemate, is a compound that acts as a selective antagonist for metabotropic glutamate receptor subtype-5. It is primarily researched for its potential therapeutic applications in neurological disorders, particularly fragile X syndrome and levodopa-induced dyskinesia. Mavoglurant is derived from the earlier compound MPEP, which was one of the first identified metabotropic glutamate receptor inhibitors and functions as a negative allosteric modulator.

Source and Classification

Mavoglurant racemate is classified under the category of metabotropic glutamate receptor antagonists. It has been studied in various clinical trials, notably for its effects on behavioral symptoms in patients with fragile X syndrome, where it was evaluated for safety and efficacy through randomized controlled studies .

Synthesis Analysis

The synthesis of mavoglurant racemate involves several key methods that ensure the production of high-purity compounds. One notable approach is the enantioselective synthesis, which focuses on producing specific stereoisomers of the compound. This method utilizes high-performance liquid chromatography (HPLC) to separate and identify impurities during the manufacturing process . The synthesis typically involves complex organic reactions that require precise control over reaction conditions to achieve the desired enantiomeric composition.

Molecular Structure Analysis

Mavoglurant racemate has a complex molecular structure characterized by specific functional groups that facilitate its interaction with metabotropic glutamate receptors. The chemical formula for mavoglurant is C18H19ClN2O3C_{18}H_{19}ClN_2O_3, and it has a molecular weight of approximately 348.8 g/mol. The structure features a chlorophenyl group, an amide linkage, and multiple chiral centers that contribute to its pharmacological activity.

Structural Data

  • Chemical Formula: C18H19ClN2O3C_{18}H_{19}ClN_2O_3
  • Molecular Weight: 348.8 g/mol
  • Chirality: Contains multiple chiral centers
Chemical Reactions Analysis

Mavoglurant undergoes various chemical reactions that are critical for its pharmacological function. As a metabotropic glutamate receptor antagonist, it primarily interacts with receptor sites to inhibit glutamate signaling pathways. The compound's mechanism involves binding to allosteric sites on the metabotropic glutamate receptor subtype-5, thereby modulating its activity without directly blocking the binding of glutamate itself .

Mechanism of Action

The mechanism of action for mavoglurant involves its role as a negative allosteric modulator of metabotropic glutamate receptor subtype-5. By binding to this receptor, mavoglurant decreases the receptor's activity in response to glutamate, which is crucial in regulating synaptic transmission and plasticity in the brain. This modulation can lead to therapeutic effects in conditions characterized by excessive glutamate signaling, such as fragile X syndrome and levodopa-induced dyskinesia.

Process Data

  • Receptor Target: Metabotropic glutamate receptor subtype-5
  • Action Type: Negative allosteric modulation
  • Effects: Decreased synaptic transmission related to excessive glutamate signaling
Physical and Chemical Properties Analysis

Mavoglurant exhibits several notable physical and chemical properties:

  • Solubility: Mavoglurant is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are essential for understanding how mavoglurant behaves in biological systems and its potential formulation in pharmaceutical applications.

Applications

Mavoglurant racemate has significant scientific applications, particularly in:

  • Neurology: Studied for treating behavioral symptoms associated with fragile X syndrome, where it aims to improve mood, behavior, and communication skills .
  • Movement Disorders: Investigated for its potential to alleviate levodopa-induced dyskinesia in Parkinson's disease patients by modulating glutamatergic signaling pathways .
Chemical Characterization of Mavoglurant Racemate

Structural Elucidation and Stereochemical Configuration

Mavoglurant racemate (AFQ-056 racemate; CAS 1636881-61-2) is a 1:1 mixture of two enantiomers with the molecular formula C₁₉H₂₃NO₃ and a molecular weight of 313.39 g/mol. The core structure consists of a benzimidazole scaffold linked to a chromane moiety via an ether bridge, with a terminal alkyne group at the chromane’s 4-position. This alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating its use as a chemical probe in biochemical studies [1] [5] [7].

Absolute Configuration Determination of Enantiomers

The absolute configurations of Mavoglurant enantiomers were resolved using chiral chromatography and X-ray crystallography. The biologically active (S)-enantiomer (AFQ056/Mavoglurant) exhibits an IC₅₀ of 30 nM against mGluR5, while the (R)-enantiomer shows >300-fold reduced potency (37% inhibition at 10 μM). Stereochemical assignments were confirmed by comparing experimental optical rotation data with computational predictions, revealing the (S)-configuration’s critical interaction with Ser805 and Tyr659 residues in the mGluR5 allosteric binding pocket [1] [8].

Comparative Analysis of Racemate vs. Enantiopure Forms

Table 1: Pharmacological Properties of Mavoglurant Forms

PropertyRacemate(S)-Enantiomer(R)-Enantiomer
mGluR5 IC₅₀ (Ca²⁺ assay)110 nM30 nM>10,000 nM
Selectivity (238 targets)>300-fold>300-foldND
LogP3.193.193.19

ND: Not determined

The racemate and enantiopure forms share identical physicochemical properties (e.g., logP, solubility). However, pharmacological activity is enantioselective: Only the (S)-enantiomer potently inhibits mGluR5 by non-competitively blocking quisqualate-induced calcium mobilization in CHO cells. The racemate’s functional profile reflects the average of its components, limiting its utility in targeted therapies [1] [7] [8].

Synthetic Pathways and Optimization

Key Synthetic Intermediates and Reaction Mechanisms

Mavoglurant racemate is synthesized via a seven-step sequence starting from 2-methyl-3-nitrobenzoic acid:

  • Etherification: Nucleophilic substitution couples 4-hydroxy chromane with a fluorinated benzimidazole precursor under Mitsunobu conditions (PPh₃, DIAD) [8] [10].
  • Alkyne Installation: Sonogashira coupling introduces the terminal alkyne group using Pd/Cu catalysis.
  • Cyclization: Acid-mediated ring closure forms the benzimidazole core.A critical intermediate is 7-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-3H-benzimidazole-5-carboxylic acid, which undergoes amidation to yield the final product [8] [10].

Table 2: Key Synthetic Intermediates

IntermediateFunction
4-Hydroxy-5,7-difluoro-3,4-dihydro-2H-chromeneChromane scaffold donor
Methyl 3-amino-4-[(5,7-difluoro-2-oxochroman-4-yl)oxy]-5-nitrobenzoateEther-linked precursor
7-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-benzimidazole-5-carboxylic acidCyclization product

Scalability Challenges in Racemate Synthesis

Racemate production faces three major bottlenecks:

  • Chiral Resolution: The final racemate requires costly chiral separation to isolate the active (S)-enantiomer for clinical use, reducing overall yield [8].
  • Alkyne Handling: The terminal alkyne group is prone to oxidative dimerization during storage, necessitating inert atmosphere handling [5] [7].
  • Low-Yielding Amidation: The coupling of the carboxylic acid intermediate with dimethylamine using CDI (carbonyldiimidazole) achieves <65% yield due to competing hydrolysis [8].Process optimization replaced CDI with EDC/HOBt, improving amidation yields to 85% and eliminating chromatography for industrial-scale production [8].

Physicochemical Properties

Thermodynamic Stability and Polymorphism

Mavoglurant racemate exhibits enantiotropic polymorphism. Two crystalline forms are known:

  • Form I: Stable monoclinic polymorph (melting point = 158–160°C), obtained from ethanol/water mixtures.
  • Form II: Metastable orthorhombic polymorph, converts to Form I above 40°C.Differential scanning calorimetry (DSC) shows Form I has a 25 kJ/mol higher thermodynamic stability, attributed to denser H-bonding networks (C=O⋯H–N between benzimidazole groups) [1] [6].

Solubility, LogP, and Partition Coefficient Analysis

Mavoglurant racemate is lipophilic (calculated logP = 3.19) with moderate aqueous solubility:

  • Water solubility: 0.02 mg/mL (64 μM)
  • DMSO solubility: 50 mg/mL (159 mM)
  • Partition coefficient (LogD₇.₄): 2.8 ± 0.3 (octanol/PBS)The low water solubility stems from the rigid chromane-benzimidazole framework, which limits crystal lattice disruption. Solubility enhances in acidic buffers (pH 2.0: 0.5 mg/mL) due to benzimidazole protonation (pKa = 5.8) [1] [7].

Table 3: Solubility Profile

SolventSolubility (mg/mL)Comments
Water0.02Limits oral bioavailability
0.1N HCl0.50Ionization at low pH
DMSO50.0Standard stock solution solvent
Ethanol12.5Used in formulation studies

The alkyne group does not impact solubility but enables bioconjugation via click chemistry [1] [5].

Properties

CAS Number

1636881-61-2

Product Name

Mavoglurant racemate

Molecular Formula

C19H23NO3

Molecular Weight

313.39

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.